molecular formula C21H20N2O5 B2807571 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396885-06-5

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2807571
CAS No.: 1396885-06-5
M. Wt: 380.4
InChI Key: NRRWWBKHWXWMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a furan-3-carbonyl moiety. The piperidine scaffold, functionalized with a furan-3-carbonyl group, introduces structural complexity that may enhance receptor binding specificity or metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-17-11-19(28-18-4-2-1-3-16(17)18)20(25)22-12-14-5-8-23(9-6-14)21(26)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWWBKHWXWMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Overview

The compound features a combination of functional groups:

  • Furan ring : Contributes to its reactivity and potential biological interactions.
  • Piperidine ring : Known for its pharmacological significance.
  • Chromene core : Associated with various bioactive properties.

The molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} with a molecular weight of 380.4 g/mol .

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial properties. For instance, derivatives containing furan and piperidine have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives ranges from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

CompoundAntimicrobial ActivityMIC (μg/mL)
Derivative 7bExcellent against tested pathogens0.22 - 0.25
N-(furan-3-carbonyl)piperidinePotential neuroprotective effectsNot specified

Anticancer Potential

The chromene core is often associated with anticancer properties. Compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition . The unique combination of functional groups in this compound may enhance its anticancer potential compared to simpler analogs.

Case Studies and Research Findings

  • In Vitro Studies : While direct studies on this specific compound are scarce, related research has shown that compounds with similar structures can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential application in treating resistant infections .
  • Structure–Activity Relationship (SAR) : Research on pyridine derivatives has revealed that specific structural modifications can significantly enhance biological activity, which may apply to the study of this compound as well .

Future Directions

Further research is essential to fully elucidate the biological activities of this compound. Suggested areas for investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To understand the specific interactions at the molecular level.

Scientific Research Applications

Structural Overview

The compound's molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} with a molecular weight of 380.4 g/mol. The structural composition includes:

  • Furan Ring : Contributes to reactivity and potential biological interactions.
  • Piperidine Ring : Known for pharmacological significance, particularly in neuroactive compounds.
  • Chromene Core : Associated with various bioactive properties, including anticancer activity.

Biological Activities

Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may possess several biological activities:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing furan and piperidine have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives ranges from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects.

CompoundAntimicrobial ActivityMIC (μg/mL)
Derivative 7bExcellent against tested pathogens0.22 - 0.25
N-(furan-3-carbonyl)piperidinePotential neuroprotective effectsNot specified

Anticancer Potential

The chromene core is often linked to anticancer properties. Compounds with analogous structures have demonstrated antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition. This compound's unique combination of functional groups may enhance its anticancer potential compared to simpler analogs.

Comparison with Similar Compounds

Research Findings and Implications

  • Chromene vs. Indole Cores : Chromene derivatives like the target compound may exhibit broader kinase inhibition due to the planar, electron-rich chromene ring, whereas indole analogs show promise in anti-inflammatory pathways .
  • Piperidine Substituents : Polar groups (e.g., furan-3-carbonyl) improve aqueous solubility but may reduce membrane permeability. Lipophilic groups (e.g., benzyl in 4h) enhance bioavailability but increase metabolic liability .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4h, requiring coupling of chromene-2-carboxylic acid with a furan-3-carbonyl-piperidine intermediate .

Q & A

Q. What are the standard synthetic routes for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the chromene-2-carboxamide core via cyclization of substituted salicylaldehyde derivatives with malonic acid derivatives under acidic conditions.
  • Step 2 : Functionalization of the piperidine ring, including furan-3-carbonyl attachment via acylation or coupling reactions (e.g., using EDC/HOBt or DCC coupling agents).
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How is the compound characterized to confirm its molecular structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., chromene carbonyl protons at δ 8.1–8.3 ppm, piperidine methylene protons at δ 2.8–3.5 ppm). ¹³C NMR confirms carbonyl carbons (chromene-4-oxo at ~180 ppm, amide carbonyl at ~170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da).
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650–1750 cm⁻¹ for amide and chromene groups) .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) with IC₅₀ calculations.
  • Solubility and stability tests in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., primary vs. immortalized), incubation times, or solvent concentrations (DMSO >0.1% can artifactually inhibit activity).
  • Structural analogs : Compare activity of derivatives (e.g., replacing the furan-3-carbonyl with a thiophene group) to identify pharmacophore requirements.
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics or CRISPR-mediated target knockout to verify specificity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Challenges include rapid clearance and poor oral bioavailability. Solutions:

  • Prodrug modification : Introduce ester or phosphate groups at the chromene-4-oxo position to enhance solubility.
  • Linker engineering : Replace the piperidin-4-ylmethyl group with a polyethylene glycol (PEG) spacer to reduce metabolic degradation.
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve plasma half-life .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological workflow:

  • Molecular docking : Screen against target protein structures (e.g., PDB IDs) to identify key interactions (e.g., hydrogen bonds with the chromene carbonyl).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with lower RMSD values.
  • QSAR modeling : Correlate substituent electronegativity (e.g., furan vs. pyridine) with IC₅₀ values to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.